2-(1-Isopropyl-1H-pyrazol-4-yl)ethanol
Description
2-(1-Isopropyl-1H-pyrazol-4-yl)ethanol is a pyrazole-derived compound characterized by a hydroxyl-bearing ethyl group attached to the 4-position of a 1-isopropyl-substituted pyrazole ring. This structure imparts unique physicochemical properties, such as moderate hydrophilicity (due to the ethanol moiety) and lipophilicity (from the isopropyl group), making it a versatile intermediate in medicinal chemistry and drug development. Its applications span kinase inhibitors, antibacterial agents, and enzyme modulators, as evidenced by its role in synthesizing bioactive molecules like Flonoltinib Maleate (FM), a JAK2/FLT3 inhibitor .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(1-propan-2-ylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C8H14N2O/c1-7(2)10-6-8(3-4-11)5-9-10/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
MQCSQENDKJRXDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Similarity scores based on Tanimoto coefficients (0–1 scale) from structural databases .
Hydrophilicity/Lipophilicity Balance
- This compound exhibits a logP of ~1.2 (predicted), balancing solubility and membrane permeability.
- Methanol analog (logP ~1.5) is slightly more lipophilic, reducing aqueous solubility but improving blood-brain barrier penetration .
- Acetic acid derivative (logP ~0.8) is more hydrophilic, favoring renal excretion but limiting cellular uptake .
Key Research Findings
- Antibacterial Selectivity : Derivatives with isopropyl-pyrazole cores exhibit Gram-positive selectivity, as seen in compound 9 (), whereas carboxylic acid analogs () show broader-spectrum activity but higher toxicity .
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